
2,2',3,4',6-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It is a type of polychlorinated diphenyl ether, which is a class of compounds known for their environmental persistence and potential toxicity. This compound is characterized by the presence of five chlorine atoms and an ether linkage between two benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’,3,4’,6-Pentachlorodiphenyl ether follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,4’,6-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Reduction: The reduction of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically results in the removal of chlorine atoms, producing less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. The reaction is usually carried out in an aqueous or organic solvent under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or alkyl halides are used for substitution reactions. The reaction conditions vary depending on the desired product but often involve heating and the use of a solvent.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers, quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated, aminated, or alkylated diphenyl ethers.
Applications De Recherche Scientifique
2,2’,3,4’,6-Pentachlorodiphenyl ether has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental processes.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies are conducted to understand the compound’s potential impact on human health, particularly its role as an endocrine disruptor and its carcinogenic properties.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2’,3,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. Additionally, 2,2’,3,4’,6-Pentachlorodiphenyl ether can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones, leading to endocrine disruption.
Comparaison Avec Des Composés Similaires
2,2’,3,4’,6-Pentachlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which include compounds with varying degrees of chlorination. Similar compounds include:
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,3,4’,5,6-Hexachlorodiphenyl ether
Uniqueness
The uniqueness of 2,2’,3,4’,6-Pentachlorodiphenyl ether lies in its specific pattern of chlorination, which influences its chemical properties, reactivity, and biological effects. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and potential for bioaccumulation.
Propriétés
Numéro CAS |
116995-20-1 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,4-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-4-10(9(16)5-6)18-12-8(15)3-2-7(14)11(12)17/h1-5H |
Clé InChI |
BRNKJDZWZYZVNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


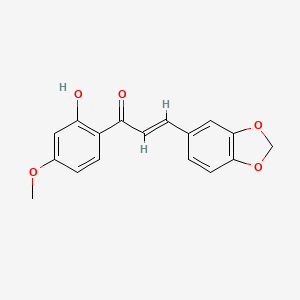


![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)



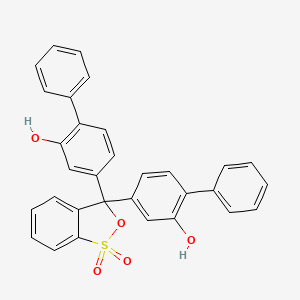

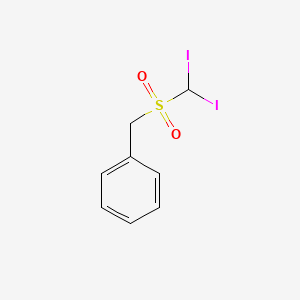
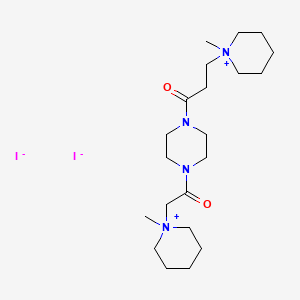
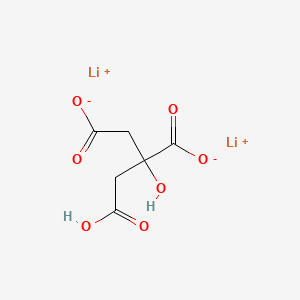
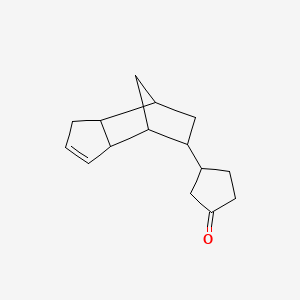
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
